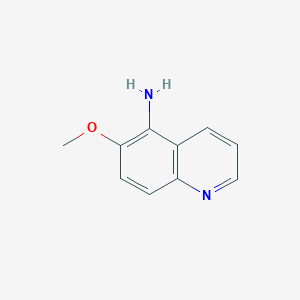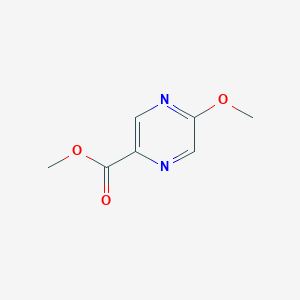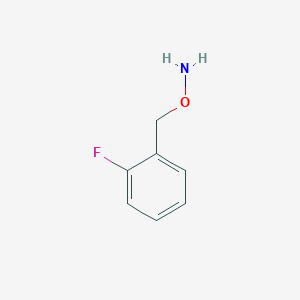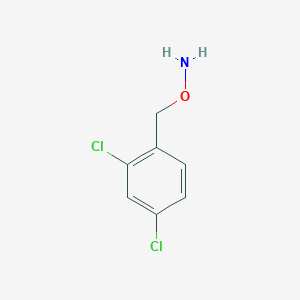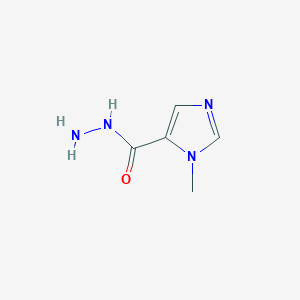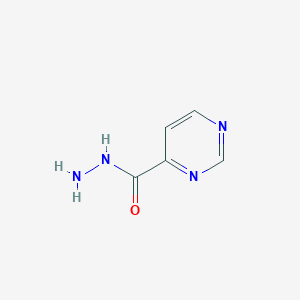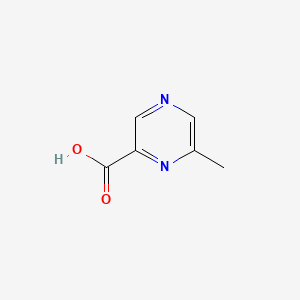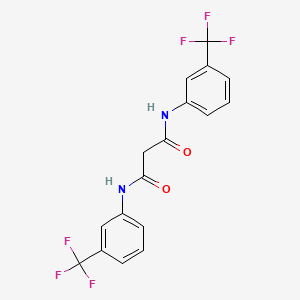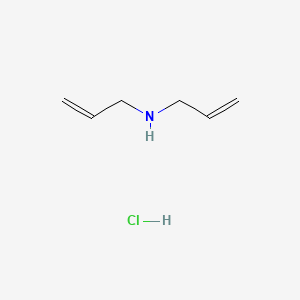
Diallylamine hydrochloride
Overview
Description
Diallylamine hydrochloride is a chemical compound that has been studied for its potential in various polymerization reactions. It is known to form water-soluble copolymers with sulfur dioxide, which are synthesized using radical initiators in solvents such as dimethylsulfoxide, dimethylformamide, or methanol . The structure and properties of these copolymers have been investigated, indicating their potential utility in various applications.
Synthesis Analysis
The synthesis of diallylamine hydrochloride-based polymers involves several innovative approaches. For instance, N,N-diallylglycidylamine (DAGA), a monomer derived from diallylamine, has been synthesized using epichlorohydrin and N,N-diallylamine in a one-step procedure. This monomer has been used for anionic ring-opening polymerization to create copolymers with poly(ethylene glycol), resulting in well-defined materials with low polydispersities . Additionally, diallylamine has been used to synthesize complex compounds with platinum, where it forms a ring with the metal through the nitrogen of the NH group and the double bond .
Molecular Structure Analysis
The molecular structure of diallylamine hydrochloride and its derivatives has been a subject of interest in several studies. For example, the crystal structure of copper(I) chloride π-complexes with diallylamine has been determined, revealing the formation of armchair-shaped cycles Cu4Cl4 connected by tridentate diallylamine molecules . Furthermore, in the solid state, diallylamine forms supramolecular helices held together by hydrogen bonding, with a helical structure resulting from competing length scales of hydrogen bonding and Van-der-Waals interactions .
Chemical Reactions Analysis
Diallylamine hydrochloride participates in various chemical reactions, including cyclopolymerization with sulfur dioxide and cyclo-copolymerization with adenine derivatives . The compound has also been involved in the formation of trianions and tetranions through successive treatment with alkyllithium reagents, which react with different electrophiles to yield various products . Additionally, electron spin resonance studies have shown that diallylamines react with free radicals to form five-membered ring radicals as the major species .
Physical and Chemical Properties Analysis
The physical and chemical properties of diallylamine hydrochloride and its polymers have been extensively studied. The copolymers exhibit interesting properties such as photochromism in solution and thin solid films, with reversible changes in viscosity upon UV irradiation . The thermal behavior of these polymers has also been characterized, with some demonstrating stability up to 226 °C . The copolymerization of diallylamine hydrochloride with sulfur dioxide results in water-soluble polysulfones, whose structure has been confirmed by IR spectra and elementary analysis .
Scientific Research Applications
Amphiphilic Polymers
- Synthesis and Characterization: Diallylamines, when copolymerized with maleic acid, produce amphiphilic polyampholytes that dissolve well in acidic or basic forms. This property is exploited in the creation of polymers with specific solubility characteristics (Rullens, Devillers, & Laschewsky, 2004).
Drug Carriers
- Cyclopolymerization for Drug Delivery: Polydiallylamine has been prepared via free radical cyclopolymerization and modified to form new drug carriers. These cyclopolymers show potential in controlled drug release, thereby enhancing the therapeutic efficacy of drugs (Kadem, 2015).
pH-Responsive Polymers
- Creation of Cationic Polyelectrolytes: The cyclopolymerization of diallylamine and its derivatives can yield cationic polyelectrolytes with pH-responsive properties. These polymers are effective in preventing the precipitation of substances like calcium sulfate and have applications in water treatment and scale inhibition (Jamiu, Al-Muallem, & Ali, 2015).
Textile Applications
- Formaldehyde-Free Fixing Agent: Diallylamine has been used in the synthesis of a novel formaldehyde-free fixing agent for cotton reactive dyeing. This agent shows good color fastness and represents a safer alternative for textile processing (Liu, 2015).
Photochromic Polymers
- Synthesis for Photochromic Applications: Cyclopolymerization involving diallylamine can result in polymers with photochromic properties. These polymers change viscosity under UV irradiation and have potential uses in smart materials and coatings (Kim, Park, Yoon, Keum, & Koh, 2005).
Environmental Remediation
- Heavy Metal and Dye Removal: Cross-linked polymers synthesized from diallylamines have been shown to be effective in removing toxic metals and organic contaminants from water. These polymers are especially efficient in capturing Hg(II) ions and methylene blue, indicating their potential in environmental clean-up efforts (Saleh, Rachman, & Ali, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-prop-2-enylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h3-4,7H,1-2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNOBXVHZYGUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26063-69-4 | |
| Record name | Poly(diallylammonium chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50334807 | |
| Record name | Diallylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallylamine hydrochloride | |
CAS RN |
6147-66-6 | |
| Record name | Diallylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propen-1-amine, N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6954CKA5LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

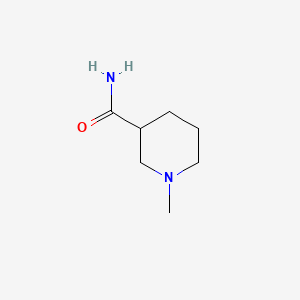


![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)

